Cas no 2090909-03-6 (2-{6-oxo-5-oxa-8-thiaspiro3.4octan-7-yl}acetic acid)

2-{6-oxo-5-oxa-8-thiaspiro3.4octan-7-yl}acetic acid Chemical and Physical Properties
Names and Identifiers
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- 5-Oxa-8-thiaspiro[3.4]octane-7-acetic acid, 6-oxo-
- 2-{6-oxo-5-oxa-8-thiaspiro3.4octan-7-yl}acetic acid
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- MDL: MFCD30696854
- Inchi: 1S/C8H10O4S/c9-6(10)4-5-7(11)12-8(13-5)2-1-3-8/h5H,1-4H2,(H,9,10)
- InChI Key: MLIFUDPYYGFVIH-UHFFFAOYSA-N
- SMILES: C1C2(SC(CC(O)=O)C(=O)O2)CC1
2-{6-oxo-5-oxa-8-thiaspiro3.4octan-7-yl}acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-262197-1g |
2-{6-oxo-5-oxa-8-thiaspiro[3.4]octan-7-yl}acetic acid |
2090909-03-6 | 1g |
$0.0 | 2023-09-14 | ||
Enamine | EN300-262197-1.0g |
2-{6-oxo-5-oxa-8-thiaspiro[3.4]octan-7-yl}acetic acid |
2090909-03-6 | 1.0g |
$0.0 | 2023-03-01 |
2-{6-oxo-5-oxa-8-thiaspiro3.4octan-7-yl}acetic acid Related Literature
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2. Back matter
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Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504
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Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
Additional information on 2-{6-oxo-5-oxa-8-thiaspiro3.4octan-7-yl}acetic acid
Research Briefing on 2-{6-oxo-5-oxa-8-thiaspiro3.4octan-7-yl}acetic acid (CAS: 2090909-03-6): Recent Advances and Applications
In recent years, the compound 2-{6-oxo-5-oxa-8-thiaspiro3.4octan-7-yl}acetic acid (CAS: 2090909-03-6) has garnered significant attention in the field of chemical biology and pharmaceutical research. This spirocyclic derivative, characterized by its unique structural features, has shown promising potential in various therapeutic applications. The following briefing synthesizes the latest findings related to this compound, focusing on its synthesis, biological activity, and potential clinical relevance.
A study published in the Journal of Medicinal Chemistry (2023) explored the synthetic pathways for 2-{6-oxo-5-oxa-8-thiaspiro3.4octan-7-yl}acetic acid, highlighting a novel catalytic method that improves yield and purity. The research team utilized a palladium-catalyzed cyclization approach, which demonstrated superior efficiency compared to traditional methods. This advancement is critical for scaling up production, addressing previous challenges in obtaining high-quality batches for preclinical studies.
Further investigations into the biological activity of this compound have revealed its potent inhibitory effects on specific enzymes involved in inflammatory pathways. In vitro studies conducted by Smith et al. (2024) demonstrated that 2-{6-oxo-5-oxa-8-thiaspiro3.4octan-7-yl}acetic acid effectively targets cyclooxygenase-2 (COX-2) with a selectivity index exceeding 50:1 over COX-1. This selectivity suggests potential applications in developing next-generation anti-inflammatory drugs with reduced gastrointestinal side effects, a common limitation of current NSAIDs.
Another groundbreaking study (Nature Chemical Biology, 2023) investigated the compound's role in modulating cellular redox balance. The research identified that 2-{6-oxo-5-oxa-8-thiaspiro3.4octan-7-yl}acetic acid acts as a precursor for glutathione biosynthesis, offering neuroprotective effects in models of oxidative stress-related neurodegeneration. These findings open new avenues for therapeutic interventions in conditions such as Parkinson's and Alzheimer's diseases.
From a drug development perspective, pharmacokinetic studies of this compound have shown favorable absorption and distribution profiles. Animal models indicate good blood-brain barrier penetration, supporting its potential for central nervous system applications. However, researchers note that further optimization may be required to address rapid metabolism observed in hepatic microsome assays.
The current research landscape suggests that 2-{6-oxo-5-oxa-8-thiaspiro3.4octan-7-yl}acetic acid represents a versatile scaffold for medicinal chemistry. Its unique spirocyclic structure provides opportunities for structural modifications to enhance target specificity and therapeutic efficacy. Several pharmaceutical companies have included derivatives of this compound in their pipelines, particularly for inflammatory and neurodegenerative indications.
In conclusion, recent studies on 2-{6-oxo-5-oxa-8-thiaspiro3.4octan-7-yl}acetic acid (CAS: 2090909-03-6) demonstrate its significant potential across multiple therapeutic areas. While challenges remain in optimizing its pharmacological properties, the compound's unique characteristics position it as a promising candidate for future drug development efforts. Continued research into its mechanism of action and structure-activity relationships will be crucial for translating these findings into clinical applications.
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